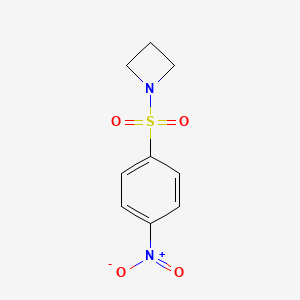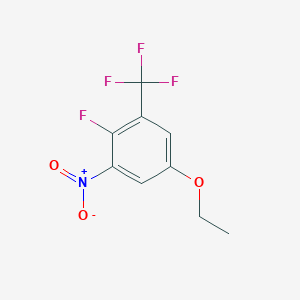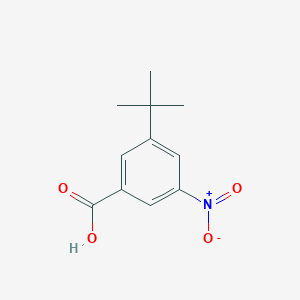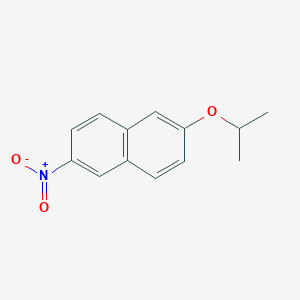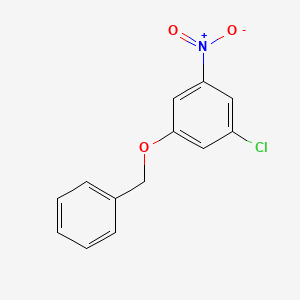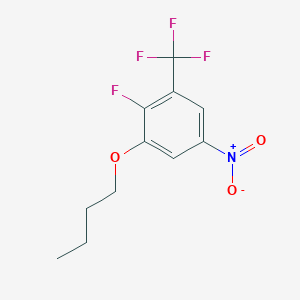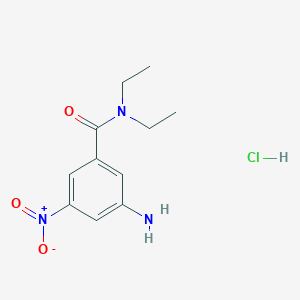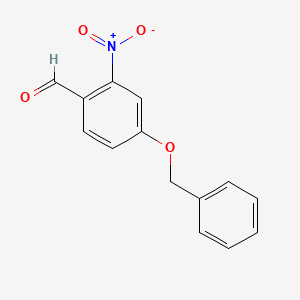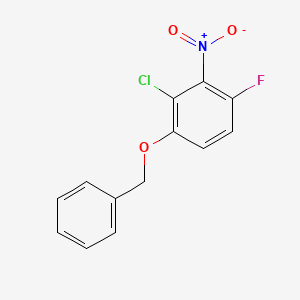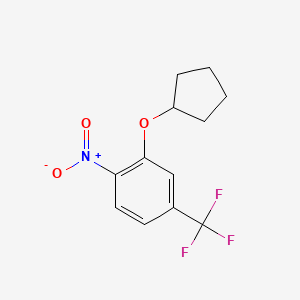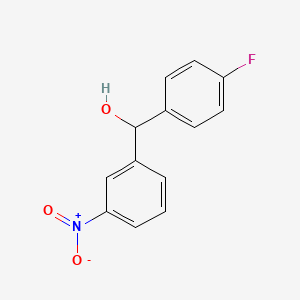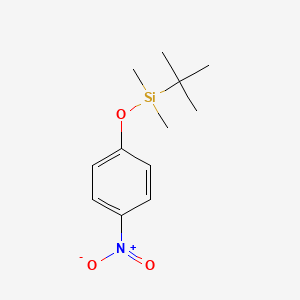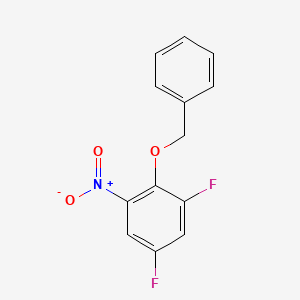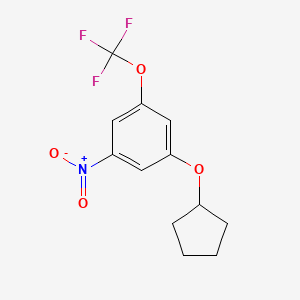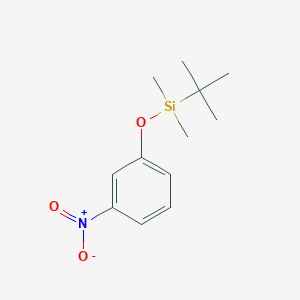
Tert-butyldimethyl3-nitrophenoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyldimethyl3-nitrophenoxysilane is an organosilicon compound with the molecular formula C12H19NO3Si. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of other organosilicon compounds or pharmaceutical compounds . This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylsilyl group, and a nitrophenoxy group.
Métodos De Preparación
. The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and imidazole as a catalyst. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Tert-butyldimethyl3-nitrophenoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenoxysilanes.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tert-butyldimethyl3-nitrophenoxysilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyldimethyl3-nitrophenoxysilane involves its ability to interact with various molecular targets through its functional groups. The tert-butyl and dimethylsilyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The nitrophenoxy group can participate in electron transfer reactions, influencing the compound’s chemical behavior .
Comparación Con Compuestos Similares
Tert-butyldimethyl3-nitrophenoxysilane can be compared with other similar compounds, such as tert-butyldimethylsilyl chloride and tert-butyldimethylphenoxysilane. These compounds share similar structural features but differ in their functional groups and reactivity. For example:
Tert-butyldimethylsilyl chloride: Used as a protecting group for hydroxyl groups in organic synthesis.
Tert-butyldimethylphenoxysilane: Similar to this compound but lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the tert-butyl, dimethylsilyl, and nitrophenoxy groups, which confer distinct chemical properties and versatility in various applications .
Propiedades
IUPAC Name |
tert-butyl-dimethyl-(3-nitrophenoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSGRWOMRNBFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
